molecular formula C5H12O2 B3023556 (2R,4R)-(-)-Pentanediol CAS No. 42075-32-1

(2R,4R)-(-)-Pentanediol

Cat. No.: B3023556
CAS No.: 42075-32-1
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-RFZPGFLSSA-N
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Description

(2R,4R)-(-)-Pentanediol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R,4R)-pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCGKPBSJZVRZ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310414
Record name rel-(2R,4R)-2,4-Pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36402-52-5, 42075-32-1
Record name rel-(2R,4R)-2,4-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36402-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentanediol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentanediol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(2R,4R)-2,4-Pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-pentane-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-PENTANEDIOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-PENTANEDIOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (2R,4R)-pentane-2,4-diol valuable in asymmetric synthesis?

A1: (2R,4R)-Pentane-2,4-diol is a chiral 1,3-diol, making it a valuable starting material and chiral auxiliary in asymmetric synthesis. Its two stereogenic centers allow for the creation of diastereomeric intermediates, ultimately leading to enantioenriched products. [, ]

Q2: How does (2R,4R)-pentane-2,4-diol contribute to stereocontrol in organic reactions?

A2: (2R,4R)-Pentane-2,4-diol can be incorporated into chiral acetals. These acetals act as templates, directing the approach of reagents and influencing the stereochemical outcome of reactions like allylations or additions of organometallic compounds. [, , ] Researchers have demonstrated the use of (2R,4R)-pentane-2,4-diol-derived acetals for the enantiodivergent synthesis of steroidal side chains by selectively favoring either SN1 or SN2 type cleavage pathways. []

Q3: Can you provide an example of (2R,4R)-pentane-2,4-diol's use in ligand design?

A3: (2R,4R)-Pentane-2,4-diol serves as a key component in synthesizing chiral diphosphite ligands. These ligands find applications in metal-catalyzed asymmetric reactions like hydroformylation. [, , ] For instance, researchers developed a novel bisdiamidophosphite ligand incorporating (2R,4R)-pentane-2,4-diol, demonstrating its effectiveness in palladium-catalyzed asymmetric [3+2] cycloadditions. []

Q4: How does the structure of (2R,4R)-pentane-2,4-diol-based diphosphites influence catalyst behavior?

A4: The bridge length between the two phosphorus atoms in the diphosphite ligand, influenced by the (2R,4R)-pentane-2,4-diol backbone, affects the coordination mode (equatorial-axial or bis-equatorial) to the metal center. This coordination geometry, in turn, impacts the catalyst's stability and ultimately its performance in asymmetric reactions like hydroformylation. [, ]

Q5: What are the implications of the fluxional behavior observed in hydridorhodium diphosphite complexes containing (2R,4R)-pentane-2,4-diol?

A5: Variable-temperature NMR studies reveal fluxional behavior in these complexes, indicating dynamic exchange processes. The calculated activation enthalpies for phosphorus exchange are influenced by the steric bulk of the diphosphite ligands, which is directly related to the (2R,4R)-pentane-2,4-diol backbone structure. Understanding these dynamic processes is crucial for optimizing reaction conditions and achieving high enantioselectivities in asymmetric hydroformylation. []

Q6: Are there any studies on the material properties of polymers incorporating (2R,4R)-pentane-2,4-diol?

A6: Yes, optically active polyesters and polyurethanes have been synthesized using (2R,4R)-pentane-2,4-diol. [, ] Researchers investigated their thermal properties, such as glass transition temperatures and decomposition profiles. Interestingly, no significant differences in thermal behavior were observed compared to polymers derived from the corresponding racemic diols. []

Q7: Can (2R,4R)-pentane-2,4-diol-based polymers be used for chiral separations?

A7: Research shows that polyurethanes synthesized from (2R,4R)-pentane-2,4-diol and various diisocyanates can be used as chiral stationary phases in high-performance liquid chromatography (HPLC). These polymers have shown promising results in resolving enantiomers, particularly for 2,2′-dihydroxy-1,1′-dinaphthyl derivatives. The chiral recognition abilities of these polymers are influenced by their crystallinity, as revealed by X-ray diffraction studies. []

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